Ethyl 5-hydroxy-2-methylsulfanylfuro[2,3-d]pyrimidine-6-carboxylate

Nucleophilic Aromatic Substitution Medicinal Chemistry Building Block Transition-Metal-Free Amination

Ethyl 5-hydroxy-2-methylsulfanylfuro[2,3-d]pyrimidine-6-carboxylate (CAS 62094-70-6) is a heterocyclic building block belonging to the furo[2,3-d]pyrimidine class, a scaffold recognized for its bioisosteric relationship to purines and its potential in kinase-targeted drug discovery. The compound possesses a molecular weight of 254.26 g/mol (C10H10N2O4S) and features three functional handles: a 5-hydroxyl, a 6-ethyl ester, and a 2-methylsulfanyl substituent.

Molecular Formula C10H10N2O4S
Molecular Weight 254.26 g/mol
CAS No. 62094-70-6
Cat. No. B1441713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-hydroxy-2-methylsulfanylfuro[2,3-d]pyrimidine-6-carboxylate
CAS62094-70-6
Molecular FormulaC10H10N2O4S
Molecular Weight254.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CN=C(N=C2O1)SC)O
InChIInChI=1S/C10H10N2O4S/c1-3-15-9(14)7-6(13)5-4-11-10(17-2)12-8(5)16-7/h4,13H,3H2,1-2H3
InChIKeyNACWWBGUVMPIIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is Ethyl 5-hydroxy-2-methylsulfanylfuro[2,3-d]pyrimidine-6-carboxylate (CAS 62094-70-6) and Why Sourcing It Correctly Matters


Ethyl 5-hydroxy-2-methylsulfanylfuro[2,3-d]pyrimidine-6-carboxylate (CAS 62094-70-6) is a heterocyclic building block belonging to the furo[2,3-d]pyrimidine class, a scaffold recognized for its bioisosteric relationship to purines and its potential in kinase-targeted drug discovery [1]. The compound possesses a molecular weight of 254.26 g/mol (C10H10N2O4S) and features three functional handles: a 5-hydroxyl, a 6-ethyl ester, and a 2-methylsulfanyl substituent [2]. This combination of substituents enables controlled, multi-vector derivatization that is not feasible with simpler furo[2,3-d]pyrimidine analogs, making it a strategic choice for medicinal chemistry programs requiring rapid structure-activity relationship (SAR) exploration.

Why Generic Furo[2,3-d]pyrimidine Analogs Cannot Replace Ethyl 5-hydroxy-2-methylsulfanylfuro[2,3-d]pyrimidine-6-carboxylate


Substituting the target compound with a close analog introduces critical functional deficiencies that profoundly impact downstream synthetic utility. The 2-methylsulfanyl group is not merely a spectator substituent; its ability to act as a leaving group in transition-metal-free SNAr reactions with amines enables a mild, orthogonal diversification pathway that is inaccessible to the 2-H des-methyl analog (CAS 1009333-94-1) [1]. Similarly, the widely available 2-chlorofuro[2,3-d]pyrimidine (CAS 918340-55-3) lacks the 5-hydroxyl and 6-ester groups, reducing the number of exploitable functionalization vectors from three to one [2]. Even the closely related thieno[2,3-d]pyrimidine analog (CAS 200626-46-6) replaces the furan oxygen with sulfur, altering the electronic character of the core and potentially its biological profile . These structural differences are not cosmetic; they directly determine which synthetic transformations are available to a research team and which pharmacological properties can be engineered.

Evidence-Based Selection Guide: Ethyl 5-hydroxy-2-methylsulfanylfuro[2,3-d]pyrimidine-6-carboxylate Versus Alternatives


Transition-Metal-Free C2 Derivatization via Methylsulfanyl Displacement

The target compound's 2-methylsulfanyl group serves as an effective leaving group for nucleophilic aromatic substitution (SNAr) with amines, enabling generation of diverse C2-aminated libraries without requiring palladium or copper catalysts [1]. In contrast, the direct 2-H des-methyl analog (CAS 1009333-94-1) has no leaving group at the 2-position and cannot undergo this transformation. While the 2-chloro analog (CAS 918340-55-3) is also amenable to SNAr, it lacks the 5-hydroxyl and 6-ester groups for additional diversification [2]. High-yielding conditions for analogous 2-methylthiopyrimidine SNAr have been reported at ambient temperature with primary and secondary amines [1].

Nucleophilic Aromatic Substitution Medicinal Chemistry Building Block Transition-Metal-Free Amination

Enhanced Lipophilicity (XLogP3 = 2.5) for Improved Membrane Permeability Versus Des-Methyl Analog

The computed partition coefficient (XLogP3) for the target compound is 2.5, as reported by PubChem [1]. The addition of the methylsulfanyl group increases lipophilicity compared to the des-methyl analog (CAS 1009333-94-1), which has a molecular formula of C9H8N2O4 and lacks the sulfur atom. While an experimentally measured XLogP3 for the des-methyl analog was not found in the accessed databases, the lower molecular weight and absence of the sulfur atom predict a reduced logP value. Within the furo[2,3-d]pyrimidine class, moderate lipophilicity (logP 2-3) has been associated with improved passive membrane permeability and oral bioavailability in kinase inhibitor development programs [2].

Lipophilicity ADME Optimization Drug-likeness

Furo[2,3-d]pyrimidine Core as a Privileged Kinase Inhibitor Scaffold with Submicromolar Activity Across Multiple Targets

The furo[2,3-d]pyrimidine core is a recognized privileged scaffold for kinase inhibition, with numerous derivatives demonstrating submicromolar activity across a range of tyrosine and serine/threonine kinases [1]. While the target compound itself is a building block and not a final bioactive molecule, its core scaffold directly maps onto lead compounds with validated target engagement. For example, a structurally related furo[2,3-d]pyrimidine derivative (compound 3f) exhibited EGFR inhibition with an IC50 of 0.121 ± 0.004 μM, comparable to erlotinib [2]. Another series yielded PI3Kα/β and AKT dual inhibitors with IC50 values of 0.175 μM, 0.071 μM, and 0.411 μM, respectively [3]. The 2-methylsulfanyl substituent of the target compound serves as a masked site for introducing the C2-amino substituents present in many of these active inhibitors via SNAr displacement. This is a key structural prerequisite that the des-methyl analog (CAS 1009333-94-1) cannot fulfill without additional synthetic steps.

Kinase Inhibition EGFR Anticancer Scaffolds

Commercially Available High Purity (95%) with Documented Batch-to-Batch Consistency

The target compound is commercially available from multiple vendors with a minimum purity specification of 95% . This purity level is comparable to the des-methyl analog (CAS 1009333-94-1), which is also offered at 95% purity by vendors such as Leyan . However, the target compound's additional synthetic handle (2-SMe) means that at equivalent purity, the researcher obtains a denser functionalization potential per gram of material. The PubChem entry provides InChI and SMILES keys that enable unambiguous identity verification [1].

Procurement Quality Assurance Building Block Purity

Where Ethyl 5-hydroxy-2-methylsulfanylfuro[2,3-d]pyrimidine-6-carboxylate Delivers the Highest Research Value


Parallel Library Synthesis of C2-Aminated Furo[2,3-d]pyrimidine Kinase Inhibitors

Medicinal chemistry teams synthesizing focused kinase inhibitor libraries can utilize the target compound as a single precursor for late-stage diversification at the C2 position via SNAr. The methylsulfanyl group enables installation of diverse amine fragments without transition metals, a pathway validated on analogous 2-methylthiopyrimidines [1]. This strategy eliminates the need for separate halogenated intermediates and is directly aligned with the pharmacophoric requirements of known furo[2,3-d]pyrimidine EGFR and PI3K inhibitors [2][3].

ADME Property Optimization Through Scaffold-Based Lipophilicity Tuning

In lead optimization programs where membrane permeability is a critical parameter, the target compound's pre-optimized lipophilicity (XLogP3 = 2.5) provides a favorable starting point [1]. The 5-hydroxyl and 6-ester groups serve as additional handles for modulating solubility and metabolic stability without altering the core scaffold, a capability not available with simpler 2-chloro or 2-H analogs [2].

Multi-Step Convergent Synthesis of Dual-Target Kinase Probes

Research groups pursuing multi-target kinase probes, such as dual EGFR/HER2 or PI3K/AKT inhibitors, benefit from the compound's three orthogonal reactive sites [1]. The 6-ethyl ester can be hydrolyzed or amidated, the 5-hydroxyl can be alkylated or conjugated, and the 2-methylsulfanyl can be displaced with diverse amines. This orthogonality supports convergent synthetic strategies, reducing the number of linear steps to the final probe.

Academic Core Facility Building Block for Hit-to-Lead Translational Projects

University core facilities and contract research organizations supporting multiple medicinal chemistry projects can stock this single building block to serve multiple project needs. Its purity is documented at 95% by multiple vendors, ensuring reproducibility across experiments [1]. The same intermediate can feed into projects targeting different kinases, as the furo[2,3-d]pyrimidine scaffold has demonstrated activity against EGFR, PI3K, AKT, and Akt1 [2][3].

Quote Request

Request a Quote for Ethyl 5-hydroxy-2-methylsulfanylfuro[2,3-d]pyrimidine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.